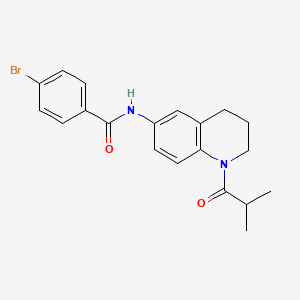![molecular formula C17H11Cl3N2S B2574605 5-(3-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine CAS No. 344282-85-5](/img/structure/B2574605.png)
5-(3-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine (CPD) is a synthetic compound with potential therapeutic applications. CPD has been studied for its ability to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which has been implicated in inflammation and other disease states. CPD has also been studied for its potential to act as an anti-microbial agent and has been found to be effective against a variety of bacteria. Additionally, CPD has been studied for its potential to act as an anti-cancer agent, with some promising results.
Wissenschaftliche Forschungsanwendungen
Antifolate Activity
Research on pyrimidine derivatives, including those structurally related to 5-(3-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine, has demonstrated potential antifolate activity. Antifolates inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis, making them valuable as antitumor and antibacterial agents. For instance, analogs of pyrimidine with substituted phenyl groups have shown significant potency against human TS, suggesting their potential in cancer treatment. Notably, compounds with 3',4'-dichloro and 4'-nitro substituents exhibited higher potency than some existing TS inhibitors, indicating their promise as nonclassical antifolate inhibitors (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Synthesis and Characterization
In the realm of synthesis and structural analysis, various pyrimidine derivatives have been synthesized and characterized, contributing to our understanding of their chemical properties and potential biological applications. For example, the synthesis of novel 5-methyl-4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate demonstrated variations in the substituent at the 5-position of the pyrimidine ring, affecting their hydrogen-bond interactions and cytotoxicity against various cell lines (Stolarczyk et al., 2018). These findings provide insights into designing pyrimidine-based molecules with tailored properties for specific therapeutic or material science applications.
Spectroscopic Investigations
Spectroscopic techniques have been employed to investigate the properties of pyrimidine derivatives further. For instance, vibrational spectral analysis of 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile highlighted its potential as a chemotherapeutic agent. Studies revealed insights into the molecule's stability, charge delocalization, and nonlinear optical behavior, providing a foundation for exploring its use in medical and photonic applications (Alzoman et al., 2015).
Biological Activity
Further, the biological activity of pyrimidine derivatives has been a focal point of research, with studies evaluating their antimicrobial, antifungal, and antiproliferative effects. This exploration underscores the versatility of pyrimidine compounds in addressing various health challenges, including resistance to existing medications. For example, the synthesis and characterization of new bis(2-(pyrimidin-2-yl)ethoxy)alkanes demonstrated promising antioxidant activity, suggesting their potential as therapeutic agents against oxidative stress-related diseases (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).
Eigenschaften
IUPAC Name |
5-(3-chlorophenyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2S/c18-14-3-1-2-12(7-14)13-8-21-17(22-9-13)23-10-11-4-5-15(19)16(20)6-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDFNBIJPFGZBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=C(N=C2)SCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

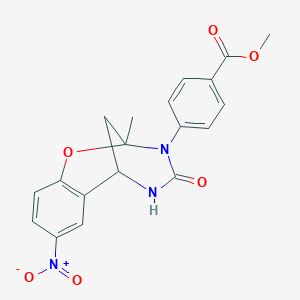

![4-Ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2574525.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B2574526.png)
![6-Cyano-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2574527.png)
![5-[(Tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B2574529.png)
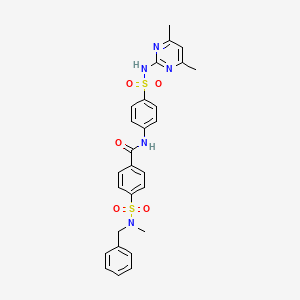
![N-[(1S,2R)-2-(Hydroxymethyl)cyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2574532.png)
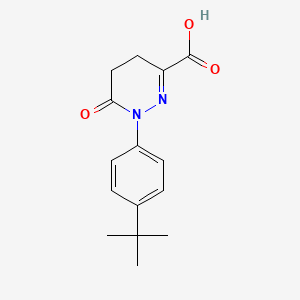

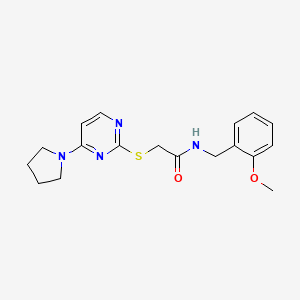
![N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2574540.png)
![5-[(Z)-(cyclohexylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2574542.png)
